Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 187.236 g/mol. This compound features a tert-butyl group attached to a 2-methylazetidine structure, specifically at the 3-hydroxy position. It is recognized for its unique stereochemistry, denoted by the (2S) configuration, which plays a crucial role in its chemical behavior and biological activity. The compound is characterized by its density of approximately 1.1 g/cm³ and a boiling point of about 263 °C at 760 mmHg .
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Research indicates that tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate exhibits notable biological activities. Compounds of this class have been studied for their potential as:
The specific mechanisms of action and efficacy of tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate require further exploration through pharmacological studies.
Several synthetic pathways have been developed for the preparation of tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate:
These methods highlight the versatility in synthetic approaches to obtain this compound and its derivatives.
Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate has several applications across different fields:
The ongoing research may expand its applications in other areas, particularly in medicinal chemistry.
Interaction studies involving tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate focus on its binding affinity with biological targets. Preliminary studies suggest interactions with:
Further detailed studies are required to elucidate these interactions comprehensively.
Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate shares structural similarities with several compounds, enhancing its uniqueness. Below is a comparison with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate | Different stereochemistry at position 3 | |
| 3-Hydroxyproline | Contains a five-membered ring; simpler structure | |
| Tert-butyl glycine | Lacks azetidine structure; simpler amino acid derivative |
The unique stereochemistry and azetidine ring structure make tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate particularly interesting for further study compared to these similar compounds.